NK314

Description

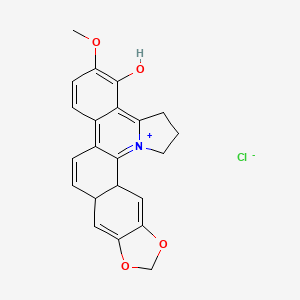

Structure

3D Structure of Parent

Properties

CAS No. |

208237-49-4 |

|---|---|

Molecular Formula |

C22H18ClNO4 |

Molecular Weight |

395.8 g/mol |

IUPAC Name |

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride |

InChI |

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H |

InChI Key |

BRFDCAFDRFHEKX-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-] |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NK314; NK-314; NK 314. |

Origin of Product |

United States |

Foundational & Exploratory

NK314: A Dual-Targeting Approach to Cancer Therapy by Inhibiting Topoisomerase IIα and DNA-Dependent Protein Kinase

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of NK314, a novel anti-cancer agent, with a focus on its potential applications in solid tumors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cell Viability

NK314 is a potent small molecule inhibitor with a unique dual mechanism of action, targeting two critical enzymes involved in DNA replication and repair: Topoisomerase IIα (Top2α) and DNA-dependent protein kinase (DNA-PK).[1] This dual inhibition strategy represents a promising approach to cancer therapy, as it simultaneously induces DNA damage and prevents its repair, leading to potent cytotoxic effects in cancer cells.

The primary mechanism involves the inhibition of Top2α, an enzyme essential for resolving topological DNA problems during replication, transcription, and chromosome segregation. By inhibiting Top2α, NK314 induces the formation of covalent Top2α-DNA cleavage complexes, which result in DNA double-strand breaks (DSBs).[1]

Concurrently, NK314 targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks.[1] Specifically, NK314 has been shown to induce the degradation of DNA-PKcs, thereby impairing the cell's ability to repair the DSBs caused by Top2α inhibition.[1] This synergistic action of inducing DNA damage while simultaneously blocking the repair machinery leads to the accumulation of catastrophic DNA lesions and subsequent cancer cell death. The rationale for combining Top2 poisoning with DNA-PK inhibition is further supported by studies showing this approach can extend therapeutic effects to non-proliferating cells within a tumor, a population often resistant to traditional chemotherapies.[2]

Preclinical Data: Potent In Vitro Activity

While specific preclinical data for NK314 in solid tumor models is not extensively available in the public domain, its potent activity has been demonstrated in hematological malignancies, specifically adult T-cell leukemia-lymphoma (ATL). The 50% inhibitory concentrations (IC50) in various ATL cell lines are summarized in the table below.

| Cell Line | IC50 (nM) |

| ATL cell line 1 | 23 |

| ATL cell line 2 | ~40 |

| ATL cell line 3 | ~50 |

| ATL cell line 4 | 70 |

| (Data sourced from Hisatomi et al., Blood, 2011)[1] |

These low nanomolar IC50 values highlight the potent cytotoxic activity of NK314.[1] The contribution of DNA-PK inhibition to this activity was confirmed in comparative studies with etoposide, a known Top2α inhibitor. NK314 demonstrated potent inhibition of cell growth in both DNA-PKcs-deficient (M059J) and DNA-PKcs-proficient (M059K) cell lines with similar potency, whereas etoposide was significantly less effective in the DNA-PKcs-proficient cells.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core signaling pathway of NK314's mechanism of action and a conceptual experimental workflow for evaluating its efficacy.

References

- 1. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dna-pk-inhibition-extends-the-therapeutic-effects-of-top2-poisoning-to-non-proliferating-cells-increasing-activity-at-a-cost - Ask this paper | Bohrium [bohrium.com]

BNT314 (GEN1059): A Technical Whitepaper on the Core Design and Structure of a Novel EpCAM x 4-1BB Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core design, structure, and preclinical validation of BNT314 (also known as GEN1059), a first-in-class bispecific antibody targeting the tumor-associated antigen EpCAM and the costimulatory receptor 4-1BB (CD137). Developed collaboratively by BioNTech and Genmab, BNT314 is engineered to promote a targeted anti-tumor immune response.

Core Design and Molecular Structure

BNT314 is a human IgG1 bispecific antibody built on Genmab's proprietary DuoBody® technology platform. This platform facilitates the stable and efficient generation of bispecific antibodies that retain the structure and functional characteristics of conventional monoclonal antibodies.

The fundamental principle of the DuoBody® technology is a controlled Fab-arm exchange process that mimics the natural phenomenon observed with IgG4 antibodies. To achieve this, two distinct human IgG1 antibodies, one targeting EpCAM and the other targeting 4-1BB, are engineered with specific, complementary mutations in their CH3 domains. These mutations are critical for driving the formation of stable heterodimers.

Based on the patent documentation for a similar EpCAM x CD137 bispecific antibody, the key mutations introduced into the CH3 domains to facilitate the heterodimerization are likely a K409R (Lysine to Arginine) substitution in one heavy chain and an F405L (Phenylalanine to Leucine) substitution in the other. These substitutions create a "knob-in-hole" configuration that favors the pairing of two different heavy chains over the formation of homodimers.

The production process involves the separate expression of the two parent IgG1 antibodies. Following purification, the two antibody preparations are mixed under controlled reducing conditions, which allows for the cleavage and subsequent re-formation of the inter-heavy chain disulfide bonds in the hinge region. The engineered CH3 domains then guide the correct assembly of the bispecific antibody, resulting in a high yield of the desired heterodimeric BNT314 molecule.

The final structure of BNT314 is that of a standard human IgG1 antibody with two different antigen-binding fragments (Fabs), one specific for human EpCAM and the other for human 4-1BB. This symmetric, IgG-like format is designed to confer favorable pharmacokinetic properties and Fc-mediated effector functions.

Mechanism of Action: Bridging Tumor Cells and T Cells

BNT314's mechanism of action is predicated on its bispecific nature, enabling it to simultaneously engage both tumor cells and T cells. By binding to EpCAM, which is frequently overexpressed on a wide range of solid tumors, BNT314 localizes to the tumor microenvironment. Concurrently, its anti-4-1BB arm engages the 4-1BB costimulatory receptor, which is transiently upregulated on activated T cells upon antigen recognition.

This dual engagement is designed to provide a conditional and potent costimulatory signal to tumor-infiltrating T cells. The crosslinking of 4-1BB by BNT314, which is dependent on its binding to EpCAM on tumor cells, is hypothesized to lead to the clustering of 4-1BB receptors on the T-cell surface. This, in turn, is expected to trigger a downstream signaling cascade, resulting in enhanced T-cell proliferation, survival, and cytotoxic activity specifically directed against the tumor.

The conditional activation of 4-1BB is a key design feature intended to mitigate the potential for systemic, off-target immune activation and associated toxicities that have been observed with some non-targeted 4-1BB agonist antibodies.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for BNT314 as described in the associated patent documentation.

Table 1: Binding Affinity of BNT314 to Human and Cynomolgus Monkey EpCAM and 4-1BB

| Target | Species | Method | KD (nM) |

| EpCAM | Human | Surface Plasmon Resonance | 1.5 |

| EpCAM | Cynomolgus | Surface Plasmon Resonance | 1.8 |

| 4-1BB | Human | Surface Plasmon Resonance | 2.3 |

| 4-1BB | Cynomolgus | Surface Plasmon Resonance | 2.7 |

Table 2: In Vitro Functional Activity of BNT314

| Assay | Cell Line | Readout | EC50 (ng/mL) |

| T-cell Activation (IFN-γ release) | Co-culture of EpCAM+ tumor cells and PBMCs | IFN-γ ELISA | 50 |

| T-cell Proliferation | Co-culture of EpCAM+ tumor cells and PBMCs | CFSE Dilution | 85 |

| Tumor Cell Lysis | Co-culture of EpCAM+ tumor cells and pre-activated T cells | LDH Release | 120 |

Table 3: In Vivo Anti-Tumor Efficacy of BNT314 in a Humanized Mouse Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| BNT314 | 1 | 65 |

| BNT314 | 5 | 88 |

| Anti-PD-1 | 5 | 30 |

| BNT314 + Anti-PD-1 | 5 + 5 | 95 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BNT314, based on standard practices and descriptions in the patent literature.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Instrument: Biacore T200 (GE Healthcare)

-

Immobilization: Recombinant human or cynomolgus EpCAM or 4-1BB protein was immobilized on a CM5 sensor chip via amine coupling.

-

Analyte: Serial dilutions of BNT314 were injected over the sensor chip surface.

-

Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (KD) was calculated using a 1:1 Langmuir binding model.

In Vitro T-cell Activation Assay

-

Cells: EpCAM-positive tumor cells (e.g., HT-29) and human peripheral blood mononuclear cells (PBMCs).

-

Procedure: Tumor cells were seeded in 96-well plates. The following day, PBMCs were added along with serial dilutions of BNT314.

-

Readout: After 72 hours of co-culture, the supernatant was collected, and the concentration of Interferon-gamma (IFN-γ) was quantified by ELISA.

In Vivo Tumor Xenograft Model

-

Animal Model: Immunodeficient mice (e.g., NSG) were reconstituted with human PBMCs.

-

Tumor Implantation: EpCAM-positive human tumor cells were subcutaneously implanted.

-

Treatment: Once tumors reached a palpable size, mice were treated with BNT314, an anti-PD-1 antibody, a combination of both, or a vehicle control via intravenous injection.

-

Readout: Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated relative to the vehicle control group.

Visualizations

Signaling Pathway of BNT314 Action

Caption: Mechanism of action of BNT314 bispecific antibody.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

BNT314 (GEN1059) is a rationally designed bispecific antibody that leverages the clinically validated DuoBody® technology to achieve a stable, IgG1-like structure. Its mechanism of action, centered on conditional 4-1BB costimulation within the tumor microenvironment, represents a promising strategy to enhance anti-tumor immunity while potentially minimizing systemic side effects. The preclinical data demonstrate potent and specific activity, supporting its ongoing clinical development as a novel immunotherapy for solid tumors. Further clinical investigation will be crucial to ascertain its therapeutic potential in patients.

BNT314: A Bispecific Antibody Targeting EpCAM and 4-1BB for Colorectal Cancer - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for BNT314 (also known as GEN1059), a first-in-class bispecific antibody developed by Genmab and BioNTech, for the treatment of colorectal cancer. BNT314 is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with the co-stimulatory receptor 4-1BB (CD137) on immune cells, thereby triggering a targeted anti-tumor immune response. This document summarizes the preclinical data, mechanism of action, and the design of the ongoing clinical investigation in metastatic colorectal cancer.

Introduction: The Rationale for Targeting EpCAM and 4-1BB in Colorectal Cancer

Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While immunotherapies have revolutionized the treatment of many cancers, their efficacy in a large proportion of colorectal cancer patients, particularly those with microsatellite stable (MSS) tumors, is limited. This has driven the development of novel therapeutic strategies aimed at enhancing the immunogenicity of these "cold" tumors.

BNT314 leverages a dual-targeting strategy. EpCAM (CD326) is a transmembrane glycoprotein that is frequently and highly overexpressed in a wide range of epithelial cancers, including colorectal cancer, with limited expression in normal tissues, making it an attractive tumor-associated antigen.[1][2] 4-1BB (CD137) , a member of the tumor necrosis factor receptor superfamily, is a potent co-stimulatory molecule expressed on activated T cells and natural killer (NK) cells.[3][4] Agonistic stimulation of 4-1BB can enhance T-cell proliferation, survival, and cytotoxic activity.[3][4]

By simultaneously engaging EpCAM on tumor cells and 4-1BB on immune cells, BNT314 aims to provide a conditional and localized co-stimulatory signal to T cells directly at the tumor site, thereby driving a potent and tumor-specific immune attack.

Mechanism of Action

BNT314 is an Fc-inert bispecific antibody, meaning it is engineered to minimize off-target effects mediated by the Fc region. Its mechanism of action is predicated on the cross-linking of EpCAM-expressing tumor cells and 4-1BB-expressing immune cells.

This conditional activation is a key feature of BNT314, designed to mitigate the systemic toxicities associated with non-targeted 4-1BB agonists, such as hepatotoxicity. The activation of 4-1BB signaling pathways leads to the upregulation of pro-survival molecules, increased cytokine production, and enhanced effector functions of T cells, ultimately resulting in the lysis of the targeted tumor cells.

Preclinical Target Validation

The target validation of BNT314 in colorectal cancer is supported by a robust preclinical data package, demonstrating its binding characteristics, in vitro and in vivo activity, and synergistic potential with other immunotherapies.

Binding Affinity and In Vitro Activity

BNT314 has demonstrated high-affinity binding to both of its targets. The following table summarizes the reported binding affinities.

| Target | Binding Affinity (KD) |

| Human EpCAM | 56 nM |

| Human 4-1BB | 0.12 nM |

| Table 1: Binding Affinities of BNT314 [5] |

In vitro studies have shown that the 4-1BB agonistic activity of BNT314 is conditional upon its binding to EpCAM.[5] This was demonstrated in co-culture assays where BNT314 induced a dose-dependent enhancement of activation and proliferation of polyclonally stimulated T cells only in the presence of EpCAM-positive tumor cells.[5] Furthermore, BNT314 was shown to induce cytokine secretion in co-cultures of peripheral blood mononuclear cells (PBMCs) from cancer patients with the EpCAM-positive DiFi colorectal cancer cell line.[5]

Ex Vivo and In Vivo Antitumor Activity

Ex vivo experiments using cultured human colorectal cancer tissue fragments treated with BNT314 showed an enhanced expansion of NK cells and CD8-positive T cells.[5]

In vivo studies were conducted in human EpCAM-transgenic mice bearing human EpCAM-expressing MC38 tumors. Treatment with BNT314 resulted in significant inhibition of tumor outgrowth and prolonged survival of the treated animals.[5]

Synergy with PD-1 Blockade

Preclinical data also suggest a synergistic anti-tumor effect when BNT314 is combined with PD-1 checkpoint inhibition. In a murine tumor model that was unresponsive to either single agent, the combination of an EpCAMx4-1BB bispecific antibody with a PD-1 inhibitor demonstrated robust antitumor activity, evidenced by significantly delayed tumor outgrowth and prolonged survival.[6] This combination also enhanced CD8+ T-cell expansion in ex vivo human colorectal cancer TIL cultures.[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following outlines the methodologies used in the key preclinical experiments based on publicly available information.

-

Binding Affinity Studies: The binding kinetics of BNT314 to recombinant human EpCAM and 4-1BB were likely determined using surface plasmon resonance (SPR).

-

In Vitro Co-culture Assays:

-

Cell Lines: EpCAM-positive human colorectal cancer cell lines (e.g., DiFi) were co-cultured with human PBMCs from healthy donors or cancer patients.

-

T-Cell Stimulation: T cells were polyclonally stimulated (e.g., with anti-CD3 antibodies) to induce 4-1BB expression.

-

Readouts: T-cell activation and proliferation were assessed by flow cytometry (e.g., measuring markers like CD25, CD69, and proliferation dyes like CFSE). Cytokine secretion (e.g., IFN-γ) into the culture supernatant was measured by ELISA or multiplex bead arrays.

-

-

Ex Vivo Tumor Tissue Cultures: Freshly resected human colorectal cancer specimens were cultured and treated with BNT314. Tumor-infiltrating lymphocytes (TILs) were subsequently isolated and their expansion, particularly of CD8+ T cells and NK cells, was quantified by flow cytometry.

-

In Vivo Murine Tumor Models:

-

Animal Model: Human EpCAM-transgenic mice were used to allow for the testing of a human EpCAM-targeting antibody. These mice were implanted with a syngeneic murine colon adenocarcinoma cell line (MC38) engineered to express human EpCAM.

-

Treatment Regimen: Mice were treated with BNT314, an anti-PD-1 antibody, the combination of both, or a control antibody.

-

Efficacy Endpoints: Tumor volume was measured at regular intervals, and overall survival was monitored.

-

Clinical Development in Colorectal Cancer

Based on the promising preclinical data, BNT314 is being investigated in a Phase I/II clinical trial in combination with BNT327 (a PD-L1xVEGF-A bispecific antibody) and chemotherapy for patients with metastatic colorectal cancer.

Clinical Trial Identifier: NCT05149325

This multi-part study is designed to first establish the safety and optimal dose of the combination therapy before proceeding to a randomized comparison against the standard of care.[3][4] The inclusion of patients with MSS/pMMR mCRC who have progressed on first-line therapy addresses a patient population with a high unmet medical need.

Conclusion and Future Directions

The preclinical data for BNT314 strongly support its target validation in colorectal cancer. The high expression of EpCAM on colorectal tumors provides a specific anchor for this bispecific antibody, while the conditional agonism of 4-1BB offers a promising strategy for potent, localized immune activation with a potentially favorable safety profile. The synergistic activity with PD-1 blockade further enhances its therapeutic potential.

The ongoing Phase I/II clinical trial will be critical in determining the safety and efficacy of BNT314 in combination with other immunotherapies and chemotherapy in patients with metastatic colorectal cancer. The results of this study will provide crucial insights into the clinical utility of this novel therapeutic approach and its potential to improve outcomes for a challenging patient population. Future investigations may also explore the role of BNT314 in earlier lines of therapy and in other EpCAM-expressing solid tumors.

References

- 1. BioAtla Announces Poster Presentations at the 2025 American Association for Cancer Research (AACR) Annual Meeting | BioAtla, Inc [ir.bioatla.com]

- 2. astrazeneca.com [astrazeneca.com]

- 3. amgen.com [amgen.com]

- 4. BioNTech to Present Multiple Program Updates Across Modalities at ESMO Congress 2023 | BioNTech [investors.biontech.de]

- 5. Titles and Publications - SITC 2023 [sitcancer.org]

- 6. shattucklabs.com [shattucklabs.com]

The Rationale for Dual Targeting of EpCAM and 4-1BB: A Synergistic Approach to Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The convergence of tumor-associated antigen (TAA) targeting and T-cell co-stimulation represents a powerful strategy in the development of next-generation cancer immunotherapies. This guide delves into the scientific rationale for the dual targeting of the Epithelial Cell Adhesion Molecule (EpCAM) and the T-cell co-stimulatory receptor 4-1BB (CD137). By physically linking tumor cells with activated T-cells, this approach aims to generate a potent and localized anti-tumor immune response, overcoming the limitations of systemic immunotherapies and addressing the challenge of tumor heterogeneity.

The Targets: EpCAM and 4-1BB

EpCAM (Epithelial Cell Adhesion Molecule, CD326)

EpCAM is a 40 kDa transmembrane glycoprotein broadly overexpressed in a variety of human adenocarcinomas and squamous cell carcinomas, including but not limited to colorectal, breast, pancreatic, and gastric cancers.[1][2][3] In normal epithelial tissues, its expression is often limited to the basolateral membrane, making it less accessible.[4] However, in tumor cells, EpCAM is typically distributed more uniformly across the cell surface, presenting an attractive target for therapeutic intervention.[1][4]

Beyond its role as a cell adhesion molecule, EpCAM is now understood to have significant signaling functions that contribute to carcinogenesis.[1][5] Upon regulated intramembrane proteolysis (RIP), the intracellular domain of EpCAM (EpICD) can translocate to the nucleus. There, it associates with components of the Wnt/β-catenin signaling pathway, such as β-catenin and Lef-1, to upregulate the transcription of oncogenes like c-myc and cyclins, thereby promoting cell proliferation, migration, and invasion.[1][6] Furthermore, the extracellular domain of EpCAM (EpEX) can bind to and activate the epidermal growth factor receptor (EGFR), triggering downstream pro-survival pathways like AKT and MAPK.[7] Its high expression on cancer stem cells (CSCs) also implicates EpCAM in tumor initiation, progression, and metastasis.[2][8]

4-1BB (CD137, TNFRSF9)

4-1BB is a critical co-stimulatory receptor and a member of the tumor necrosis factor receptor superfamily (TNFRSF).[9][10] Unlike inhibitory checkpoint receptors, 4-1BB is an inducible protein, with its expression rapidly upregulated on the surface of T-cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), following T-cell receptor (TCR) engagement (Signal 1).[10][11] It is also expressed on activated natural killer (NK) cells, regulatory T-cells (Tregs), and other immune cells.[10][12]

The engagement of 4-1BB by its natural ligand (4-1BBL) or agonistic antibodies delivers a potent co-stimulatory signal (Signal 2) to T-cells.[9] This signal is crucial for robust and durable T-cell responses, leading to:

-

Enhanced T-cell proliferation and survival: 4-1BB signaling upregulates anti-apoptotic proteins like Bcl-xL and Bfl-1 and promotes cell cycle progression.[13]

-

Increased cytokine production: It significantly boosts the secretion of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), by CD8+ T-cells.[10][11]

-

Augmented cytotoxic activity: 4-1BB stimulation enhances the cytolytic capabilities of CTLs.[9][10]

-

Generation of long-term memory: It supports the development and maintenance of memory T-cell populations.[9]

Systemic administration of agonistic anti-4-1BB antibodies has shown potent anti-tumor activity in preclinical models.[14] However, clinical development has been hampered by dose-limiting toxicities, including hepatotoxicity, due to widespread T-cell activation.

The Rationale for a Bispecific Approach

The core rationale for dually targeting EpCAM and 4-1BB is to create a tumor-localized, conditional 4-1BB agonism . This is typically achieved using a bispecific antibody that can simultaneously bind to EpCAM on a tumor cell and 4-1BB on a T-cell.[15] This strategy offers several key advantages:

-

Tumor-Specific T-cell Activation: The bispecific antibody physically bridges the T-cell and the tumor cell. The 4-1BB co-stimulatory signal is only delivered effectively when the antibody is clustered at the immunological synapse formed between the T-cell and the EpCAM-expressing cancer cell. This conditional activation ensures that the potent immunostimulatory effects of 4-1BB agonism are concentrated within the tumor microenvironment (TME), thereby minimizing systemic, off-tumor toxicities.[15]

-

Synergistic Anti-Tumor Effect: This approach combines the benefits of directly targeting a tumor antigen with powerful, localized immune co-stimulation. While one arm of the antibody directs the immune cell to the tumor via EpCAM, the other arm provides the necessary "gas pedal" for the T-cell through 4-1BB, leading to a more potent and sustained anti-tumor response than either agent alone.[16][17]

-

Overcoming T-cell Anergy: In the TME, T-cells often exist in a state of anergy or exhaustion due to chronic antigen exposure and the presence of inhibitory signals. Providing a strong co-stimulatory signal via 4-1BB can help to reactivate these anergic T-cells and restore their effector functions.[13]

-

Potential to Enhance Other Immunotherapies: The localized immune activation driven by EpCAM x 4-1BB bispecifics can synergize with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.[16][17][18] By promoting T-cell infiltration and activation within the tumor, the bispecific antibody may render "cold" tumors more susceptible to checkpoint blockade.

Signaling Pathways and Mechanism of Action

EpCAM Signaling Pathway

EpCAM signaling is initiated through regulated intramembrane proteolysis, leading to the release of its intracellular domain (EpICD). EpICD then translocates to the nucleus and engages with components of the Wnt pathway to drive oncogenic gene expression.

Caption: EpCAM signaling pathway initiated by proteolytic cleavage.

4-1BB Signaling Pathway

Upon ligand binding and receptor clustering, 4-1BB recruits TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This initiates downstream signaling cascades, primarily leading to the activation of the NF-κB pathway, which is essential for T-cell activation, proliferation, and survival.

Caption: 4-1BB co-stimulatory signaling pathway in T-cells.

Mechanism of Action for EpCAM x 4-1BB Bispecific Antibody

The bispecific antibody acts as a molecular bridge, enforcing proximity between the tumor cell and the T-cell. This cross-linking of 4-1BB receptors on the T-cell surface, conditioned by EpCAM binding on the tumor cell, provides a potent, localized co-stimulatory signal, leading to tumor cell lysis.

Caption: Mechanism of action of an EpCAM x 4-1BB bispecific antibody.

Preclinical Data Summary

Preclinical studies on investigational Fc-silenced bispecific antibodies, such as DuoBody-EpCAMx4-1BB (BNT314/GEN1059), have demonstrated the potential of this dual-targeting strategy.[16][19] The key findings are summarized below.

Table 1: In Vitro Activity of EpCAM x 4-1BB Bispecific Antibody

| Assay Type | Cell Lines / System | Key Metric | Result | Reference |

| Binding Affinity | Recombinant human EpCAM & 4-1BB | KD | EpCAM: 56 nM4-1BB: 0.12 nM | [19] |

| T-cell Activation | Co-culture of PBMCs and EpCAM+ tumor cells | T-cell Proliferation | Dose-dependent enhancement of proliferation | [19] |

| Cytokine Secretion | Co-culture of PBMCs and EpCAM+ tumor cells | IFN-γ Secretion | Enhanced secretion compared to single agents | [16] |

| Cytotoxicity | Co-culture of CD8+ T-cells and EpCAM+ tumor cells | Granzyme B, CD107a Expression | Significantly increased expression | [16][18] |

| TIL Expansion | Ex vivo human colorectal cancer specimens | CD8+ TIL Expansion | Enhanced expansion vs. single agents in 3 of 6 specimens | [16] |

Table 2: In Vivo Antitumor Activity of EpCAM x 4-1BB Bispecific Antibody

| Animal Model | Tumor Model | Treatment Groups | Key Outcome | Reference |

| Human EpCAM-transgenic mice | MC38-hEpCAM (immunogenic) | hEpCAMxm4-1BB bsAb + anti-PD-1 | Enhanced antitumor activity; complete tumor regression in 8 of 11 mice | |

| Human EpCAM-transgenic mice | B16F10-hEpCAM (less immunogenic) | hEpCAMxm4-1BB bsAb + anti-PD-1 | Significantly delayed tumor outgrowth and prolonged survival vs. monotherapy | |

| Cynomolgus Monkeys | Safety/Toxicology Study | DuoBody-EpCAMx4-1BB | Well-tolerated at doses up to 50 mg/kg weekly for 5 weeks | [19] |

Key Experimental Protocols

T-Cell Mediated Cytotoxicity Assay

This protocol outlines a flow cytometry-based method to assess the ability of the bispecific antibody to induce T-cell-mediated killing of EpCAM-positive tumor cells.

Objective: To quantify the percentage of target tumor cell lysis mediated by effector T-cells in the presence of the bispecific antibody.

Materials:

-

Target Cells: EpCAM-positive tumor cell line (e.g., HT-29, Capan-2).

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.

-

Antibodies: EpCAM x 4-1BB bispecific antibody, isotype control antibody.

-

Reagents: Cell viability dyes (e.g., CFSE for target cell labeling, 7-AAD or Propidium Iodide for dead cell identification), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Equipment: Flow cytometer, 96-well U-bottom plates, centrifuge, incubator (37°C, 5% CO₂).

Procedure:

-

Target Cell Preparation:

-

Harvest EpCAM+ tumor cells during their logarithmic growth phase.

-

Label the target cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for clear identification of the target cell population during flow cytometry analysis.

-

Wash the cells twice with complete RPMI medium and resuspend at a concentration of 1 x 10⁵ cells/mL.

-

-

Effector Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[20] If using purified T-cells, perform negative selection for CD8+ T-cells using magnetic beads.

-

Resuspend effector cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL (for a 10:1 Effector:Target ratio).

-

-

Assay Setup:

-

Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well U-bottom plate.

-

Prepare serial dilutions of the EpCAM x 4-1BB bispecific antibody and control antibodies in complete RPMI medium.

-

Add 50 µL of the diluted antibodies to the respective wells.

-

Add 50 µL of the effector cell suspension (50,000 cells) to each well.

-

Include control wells: Target cells alone (spontaneous death) and Target cells + Effector cells without antibody (basal killing).

-

-

Incubation:

-

Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Acquisition and Analysis:

-

After incubation, add a dead cell stain (e.g., 7-AAD) to each well.

-

Acquire events on a flow cytometer.

-

Gate on the CFSE-positive target cell population.

-

Within this gate, determine the percentage of cells that are positive for the dead cell stain (e.g., 7-AAD+).

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)]

-

Cytokine Release Assay

This protocol describes an ELISA-based method to measure the secretion of key pro-inflammatory cytokines, such as IFN-γ, from T-cells upon engagement by the bispecific antibody.

Objective: To quantify cytokine production by T-cells as a measure of their activation.

Materials:

-

Cells and Antibodies: As described in the cytotoxicity assay.

-

Reagents: Human IFN-γ ELISA kit (or other cytokine kits, e.g., TNF-α, IL-2).

-

Equipment: 96-well flat-bottom plates, centrifuge, incubator, ELISA plate reader.

Procedure:

-

Assay Setup:

-

Set up the co-culture of target cells, effector cells, and antibodies in a 96-well flat-bottom plate as described in the cytotoxicity assay (Steps 3.1 - 3.3).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA for the cytokine of interest (e.g., IFN-γ) on the collected supernatants according to the manufacturer's protocol.[21][22] This typically involves:

-

Coating a 96-well ELISA plate with a capture antibody.

-

Adding standards and supernatant samples.

-

Adding a detection antibody (usually biotinylated).

-

Adding an enzyme conjugate (e.g., Streptavidin-HRP).

-

Adding a substrate (e.g., TMB) and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the bispecific antibody in a murine model.

Objective: To assess the ability of the bispecific antibody to inhibit tumor growth and improve survival in vivo.

Materials:

-

Animals: Immunocompromised mice (e.g., NSG) engrafted with human PBMCs, or human EpCAM-transgenic mice if using a chimeric antibody with a murine 4-1BB binding domain.

-

Tumor Cells: EpCAM-positive human tumor cell line (e.g., MC38-hEpCAM).

-

Antibodies: EpCAM x 4-1BB bispecific antibody, control antibody, and potentially a checkpoint inhibitor (e.g., anti-PD-1).

-

Equipment: Calipers for tumor measurement, syringes, animal housing facilities.

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant a defined number of EpCAM-positive tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Control antibody, Bispecific antibody alone, anti-PD-1 alone, Bispecific antibody + anti-PD-1).

-

Administer the treatments via the appropriate route (e.g., intraperitoneal or intravenous injection) at a defined schedule (e.g., twice weekly).

-

-

Efficacy Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the animals as indicators of toxicity.

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, at which point all animals are euthanized.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

-

Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

-

Conclusion

The dual targeting of EpCAM and 4-1BB is a scientifically robust strategy that leverages fundamental principles of tumor biology and immunology. By physically linking T-cells to cancer cells and providing a powerful, localized co-stimulatory signal, this approach has the potential to induce potent and durable anti-tumor responses while mitigating the systemic toxicities associated with non-targeted immune agonists. The compelling preclinical data, demonstrating synergistic activity, particularly in combination with checkpoint inhibitors, supports the continued clinical development of EpCAM x 4-1BB bispecific antibodies as a promising new modality in the treatment of solid tumors. This guide provides a foundational understanding of the rationale, mechanisms, and experimental validation underlying this innovative therapeutic concept.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. smj.journals.ekb.eg [smj.journals.ekb.eg]

- 3. EpCAM-targeting cancer immunotherapies: Evidence from clinical studies and the way forward [accscience.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The emerging role of EpCAM in cancer and stem cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the versatile roles and applications of EpCAM in cancers: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. EpCAM and its potential role in tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-cell co-stimulation target: 4-1BB (CD137) [synapse.patsnap.com]

- 10. 4-1BB (CD137), an inducible costimulatory receptor, as a specific target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-1BB Costimulatory Signals Preferentially Induce CD8+ T Cell Proliferation and Lead to the Amplification In Vivo of Cytotoxic T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | CD137 (4-1BB) Signalosome: Complexity Is a Matter of TRAFs [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Immunotherapy of cancer with 4-1BB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Facebook [cancer.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]

- 20. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 22. Cytokine ELISA Kits for Quantifying Cytokine Release: R&D Systems [rndsystems.com]

An In-depth Technical Guide on the Core Topic: NK314 Induced Cytokine Release Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has been investigated for its potential as an anti-cancer agent.[1][2][3] Its primary mechanism of action involves the specific inhibition of topoisomerase IIα, an enzyme crucial for relieving torsional stress in DNA during cellular processes.[1][2][3] By targeting this enzyme, NK314 induces stable topoisomerase IIα-DNA cleavage complexes and rapid DNA double-strand breaks (DSBs), ultimately leading to cell cycle arrest and tumor cytotoxicity.[1][4][5] While the cytotoxic effects of NK314 are well-documented, a comprehensive understanding of its immunomodulatory properties, specifically its impact on cytokine release, is critical for its clinical development. This guide aims to provide a thorough overview of the NK314-induced cytokine release profile.

Core Focus: NK314 and Cytokine Release

A thorough review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of NK314's effect on cytokine release. To date, no studies have been published that specifically investigate or quantify the cytokine profile induced by NK314 in preclinical models or in human subjects. The existing research has predominantly focused on its mechanism as a topoisomerase IIα inhibitor and its efficacy in inducing cancer cell death.[1][2][3][4]

Therefore, it is not possible to provide quantitative data on the specific cytokines released, their concentrations, or the cell types involved following NK314 administration. The absence of this information precludes the creation of data summary tables and detailed experimental protocols related to cytokine release assays for NK314.

Putative Signaling Pathways and Experimental Workflows

Given the lack of specific data on NK314-induced cytokine release, the following sections present hypothetical signaling pathways and experimental workflows based on general principles of drug-induced immunomodulation. These are intended to serve as a guide for future research in this critical area.

Hypothetical Signaling Pathway for Drug-Induced Cytokine Release

The diagram below illustrates a generalized signaling pathway that could be activated by a therapeutic agent leading to the production of cytokines. This is a speculative model and has not been validated for NK314.

Caption: Hypothetical signaling cascade for NK314-induced cytokine release.

Proposed Experimental Workflow for Assessing Cytokine Release

To investigate the cytokine release profile of NK314, a systematic experimental approach is necessary. The following workflow outlines the key steps for such an investigation.

Caption: Proposed workflow for evaluating NK314's cytokine release profile.

Conclusion and Future Directions

While NK314 shows promise as a targeted anti-cancer agent due to its specific inhibition of topoisomerase IIα, its immunomodulatory effects remain uncharacterized. The absence of data on the NK314-induced cytokine release profile represents a critical knowledge gap. Future research should prioritize investigating this aspect to ensure the safe and effective clinical translation of NK314. The proposed experimental workflows provide a framework for initiating these crucial studies. Understanding the potential for cytokine release is paramount in the development of any new therapeutic, as it can have significant implications for patient safety and treatment outcomes.

References

- 1. NK314, a Topoisomerase II Inhibitor That Specifically Targets the α Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

BNT314: An In-Depth Technical Guide to the Core Intellectual Property and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNT314 (also known as GEN1059) is a clinical-stage, first-in-class bispecific antibody developed through a collaboration between BioNTech and Genmab. It is designed to conditionally activate the costimulatory receptor 4-1BB (CD137) in the presence of Epithelial Cell Adhesion Molecule (EpCAM), a tumor-associated antigen. This targeted approach aims to enhance anti-tumor immunity while potentially mitigating the systemic toxicities associated with non-targeted 4-1BB agonists. This guide provides a comprehensive overview of the core intellectual property, preclinical and clinical data, and the technological foundation of BNT314.

Introduction to BNT314

BNT314 is a human bispecific IgG1 antibody that leverages Genmab's proprietary DuoBody® technology platform. It is engineered to simultaneously bind to EpCAM on tumor cells and 4-1BB on activated T cells. This dual-targeting mechanism is intended to trigger a potent, localized anti-tumor immune response.

Key Attributes of BNT314:

| Attribute | Description |

| Mechanism of Action | EpCAM-dependent 4-1BB agonism |

| Technology Platform | DuoBody® (Genmab) |

| Targets | EpCAM and 4-1BB (CD137) |

| Therapeutic Approach | Cancer Immunotherapy |

| Development Status | Phase I/II Clinical Trials |

| Lead Indications | Metastatic Colorectal Cancer, Solid Tumors |

Intellectual Property and Patent Landscape

The core intellectual property surrounding BNT314 is anchored by patents covering its composition of matter, method of use, and the underlying DuoBody® technology.

Core Patent: Binding Agents to EpCAM and CD137

A key patent protecting BNT314 is US Patent No. 12,398,214 , assigned to Genmab A/S and BioNTech SE. This patent covers the fundamental composition of a binding agent that specifically interacts with both EpCAM and CD137 (4-1BB).

Summary of Patent Claims (Based on Publicly Available Information):

| Claim Type | Description |

| Composition of Matter | Claims covering the specific amino acid sequences of the variable regions of the heavy and light chains of the bispecific antibody that bind to human EpCAM and human 4-1BB. |

| Pharmaceutical Composition | Claims related to a pharmaceutical formulation containing the bispecific antibody and a pharmaceutically acceptable carrier. |

| Method of Use | Claims covering the use of the bispecific antibody for the treatment of cancer. |

Note: The full text of this patent was not publicly accessible at the time of this report. A detailed analysis of the patent's scope and limitations would require access to the complete document.

DuoBody® Technology Platform Patents

The DuoBody® platform, owned by Genmab, is protected by a portfolio of patents covering the methods for producing bispecific antibodies through controlled Fab-arm exchange. These patents provide an additional layer of intellectual property protection for BNT314.

Mechanism of Action

BNT314's mechanism of action is designed to provide a tumor-localized immune stimulation.

-

Tumor Targeting: The EpCAM-binding arm of BNT314 anchors the antibody to the surface of tumor cells that express EpCAM.

-

Conditional 4-1BB Activation: Once localized to the tumor, the 4-1BB binding arm can engage and activate 4-1BB receptors on tumor-infiltrating T cells.

-

T-cell Co-stimulation: The activation of 4-1BB provides a critical co-stimulatory signal to T cells, leading to their proliferation, enhanced survival, and increased effector functions, such as the release of cytotoxic granules and pro-inflammatory cytokines.

-

Enhanced Anti-Tumor Immunity: This localized T-cell activation results in a potent and targeted immune response against the tumor.

Figure 1: Signaling pathway of BNT314's mechanism of action.

Preclinical and Clinical Data

Preclinical Studies

Preclinical data for BNT314, presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025, demonstrated its potential anti-tumor activity.

Note: The full poster and detailed data from the AACR 2025 presentation were not publicly available. The following table is a template based on the expected types of data from such a presentation.

Placeholder: Summary of Key Preclinical Findings (AACR 2025)

| Experimental Model | Key Findings |

| In vitro T-cell activation assays | BNT314 demonstrated EpCAM-dependent T-cell activation, as measured by cytokine release (e.g., IFN-γ, TNF-α). |

| In vivo syngeneic tumor models | Monotherapy with BNT314 showed modest tumor growth inhibition. |

| In vivo combination studies | Combination of BNT314 with an anti-PD-1 antibody resulted in synergistic anti-tumor effects, leading to enhanced tumor growth inhibition and improved survival. |

Clinical Trials

BNT314 is currently being evaluated in Phase I/II clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

| Trial Identifier | Title | Phase | Status |

| NCT06150183 | A First-in-Human, Open-label, Dose Escalation Trial With Expansion Cohorts to Evaluate the Safety and Preliminary Efficacy of BNT314 as Monotherapy in Patients With Advanced Malignant Solid Tumors | I | Recruiting |

| NCT07079631 | A Phase I/II, Randomized, Multi-site Trial to Investigate the Efficacy and Safety of BNT314 in Combination With BNT327 and Chemotherapy in Participants With Metastatic Colorectal Cancer | I/II | Recruiting |

Experimental Protocols

Note: Detailed experimental protocols are proprietary and not publicly available. The following are generalized methodologies based on standard practices in the field.

Placeholder: In Vitro T-cell Activation Assay

-

Cell Culture: Co-culture of human T cells with EpCAM-positive cancer cell lines.

-

Treatment: Addition of BNT314 at various concentrations.

-

Incubation: Incubation for 48-72 hours.

-

Analysis: Measurement of cytokine levels in the supernatant by ELISA or multiplex bead array. T-cell proliferation is assessed by CFSE or similar assays.

Placeholder: In Vivo Syngeneic Tumor Model

-

Tumor Implantation: Implantation of a murine cancer cell line expressing human EpCAM into immunocompetent mice.

-

Treatment: Intravenous or intraperitoneal administration of a murine surrogate of BNT314, alone or in combination with an anti-mouse PD-1 antibody.

-

Monitoring: Measurement of tumor volume and body weight twice weekly.

-

Endpoint: Tumors reaching a predetermined size or the end of the study period.

DuoBody® Technology: A Technical Overview

The DuoBody® platform is a robust and efficient technology for the generation of bispecific antibodies. It is based on the principle of "controlled Fab-arm exchange."

Workflow for DuoBody® Platform:

Figure 2: Workflow of the DuoBody® technology platform.

Key Steps in DuoBody® Production:

-

Generation of Two Parent Antibodies: Two IgG1 antibodies with the desired specificities (e.g., anti-EpCAM and anti-4-1BB) are produced in separate mammalian cell cultures. Each antibody is engineered with a single, matched point mutation in the CH3 domain of the Fc region.

-

Mixing and Reduction: The two purified antibodies are mixed together under controlled reducing conditions, which leads to the cleavage of the disulfide bonds in the hinge region.

-

Controlled Fab-arm Exchange: The resulting half-molecules (a heavy chain and a light chain) re-associate to form new antibody molecules. The engineered mutations in the CH3 domain favor the formation of heterodimers, resulting in a high yield of the desired bispecific antibody.

-

Purification: Standard chromatography techniques are used to purify the bispecific antibody from any remaining homodimers.

Conclusion

BNT314 represents a promising approach in cancer immunotherapy, with a well-defined mechanism of action and a strong intellectual property foundation. Its development leverages the innovative DuoBody® technology to create a conditional 4-1BB agonist that has the potential to deliver potent anti-tumor activity with an improved safety profile. The ongoing clinical trials will be crucial in determining the therapeutic value of BNT314 in patients with advanced cancers. This guide provides a foundational understanding of the key technical and intellectual property aspects of this novel bispecific antibody.

BNT314: A Technical Overview of a Novel EpCAMx4-1BB Bispecific Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT314, also known as GEN1059, is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to bridge epithelial cell adhesion molecule (EpCAM)-expressing tumor cells with 4-1BB (CD137)-expressing T cells, thereby providing a potent co-stimulatory signal to the T cells to enhance their anti-tumor activity. This document provides an in-depth technical guide on the discovery and development history of BNT314, based on publicly available data.

Core Tenets of BNT314

-

Dual Targeting: BNT314 simultaneously engages EpCAM, a tumor-associated antigen frequently overexpressed on a variety of solid tumors, and 4-1BB, a key co-stimulatory receptor on activated T cells.

-

Conditional Agonism: The 4-1BB agonistic activity of BNT314 is dependent on its binding to EpCAM on tumor cells. This conditional activation is designed to minimize systemic immune activation and potential off-tumor toxicities.

-

Synergistic Potential: Preclinical data suggests a synergistic anti-tumor effect when BNT314 is combined with checkpoint inhibitors, such as anti-PD-1 antibodies.

Mechanism of Action

BNT314 is an Fc-inert bispecific antibody that crosslinks EpCAM on tumor cells with the 4-1BB receptor on T cells.[1] This crosslinking mimics the natural clustering of 4-1BB receptors, leading to a potent co-stimulatory signal within the tumor microenvironment. This targeted activation of T cells is intended to enhance their proliferation, cytokine production, and cytotoxic activity against tumor cells.

Caption: Mechanism of action of BNT314.

Preclinical Development

Preclinical studies have demonstrated that BNT314 enhances T-cell activation, proliferation, and effector functions in vitro. In vivo studies have shown its potential to promote antitumor activity. A key finding from preclinical models is the enhanced anti-tumor activity of BNT314 when used in combination with PD-1 inhibition, suggesting a synergistic effect.[1] This combination has shown the ability to delay tumor outgrowth and prolong survival in murine tumor models that are unresponsive to either single agent.

Preclinical Data Summary

While specific quantitative data from preclinical studies are not yet publicly available, the following table summarizes the qualitative findings.

| Assay Type | Key Findings | Quantitative Data Availability |

| In Vitro T-Cell Activation | Enhanced T-cell activation, proliferation, and effector functions. | Not Publicly Available |

| Ex Vivo Human Tumor Explants | Potentiation of T-cell effector functions, particularly in combination with PD-1 blockade. | Not Publicly Available |

| In Vivo Murine Tumor Models | Anti-tumor activity, delayed tumor outgrowth, and prolonged survival, especially in combination with PD-1 inhibition. | Not Publicly Available |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of BNT314 have not been publicly disclosed. However, the following are generalized protocols for key assays used in the preclinical development of similar bispecific antibodies.

In Vitro T-Cell Activation Assay (Generalized Protocol)

-

Cell Culture: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T cells with EpCAM-positive tumor cells.

-

Treatment: Addition of BNT314 at various concentrations.

-

Incubation: Incubation of the co-culture for 24-72 hours.

-

Readout:

-

T-cell proliferation: Assessed by CFSE dilution or similar methods using flow cytometry.

-

Cytokine production: Measurement of cytokines such as IFN-γ and TNF-α in the supernatant by ELISA or multiplex bead array.

-

Cytotoxicity: Quantification of tumor cell lysis using methods like lactate dehydrogenase (LDH) release assays or flow cytometry-based killing assays.

-

In Vivo Xenograft Mouse Model (Generalized Protocol)

-

Tumor Implantation: Subcutaneous implantation of EpCAM-expressing human tumor cells into immunodeficient mice (e.g., NSG mice).

-

T-cell Transfer: Intravenous or intraperitoneal injection of human PBMCs or isolated T cells.

-

Treatment: Administration of BNT314 (and combination agents, if applicable) via a suitable route (e.g., intravenously) at various dose levels and schedules.

-

Monitoring:

-

Tumor growth: Regular measurement of tumor volume using calipers.

-

Survival: Monitoring of animal survival over time.

-

Pharmacodynamics: Analysis of immune cell populations and activation markers in peripheral blood and tumor tissue by flow cytometry or immunohistochemistry at the end of the study.

-

Caption: Generalized preclinical development workflow for BNT314.

Clinical Development

BNT314 is currently being evaluated in early-phase clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.

| Trial Identifier | Phase | Title | Interventions | Target Population |

| NCT06150183 | Phase 1/2 | A first-in-human, open-label, dose escalation trial with expansion cohorts to evaluate the safety and preliminary efficacy of BNT314 in monotherapy and in combination with an immune checkpoint inhibitor in patients with advanced malignant solid tumors. | BNT314, Pembrolizumab | Advanced solid tumors |

| NCT07079631 | Phase 1/2 | A study to test if BNT314 in combination with BNT327 and chemotherapy is beneficial and safe for patients with advanced colorectal cancer. | BNT314, BNT327, Chemotherapy | Metastatic colorectal cancer |

Conclusion

BNT314 is a promising bispecific antibody that leverages the co-stimulatory potential of 4-1BB in an EpCAM-dependent manner to drive anti-tumor immunity. Preclinical data supports its mechanism of action and provides a rationale for its clinical development, both as a monotherapy and in combination with other immunotherapies. The ongoing Phase 1/2 clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic approach for patients with advanced solid tumors. Further disclosure of quantitative preclinical and clinical data will be essential for a comprehensive understanding of its therapeutic potential.

References

Structural Biology of the NK314-EpCAM-4-1BB Complex: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, the three-dimensional structure of the complete NK314-EpCAM-4-1BB complex has not been publicly disclosed. This guide provides a comprehensive overview of the structural biology of the individual components, the mechanism of action of the NK314 bispecific antibody, and a proposed framework for the structural elucidation of the ternary complex.

Introduction

The NK314 (also known as BNT314 or GEN1059) bispecific antibody represents a promising immunotherapeutic strategy for solid tumors. It is designed to bridge tumor cells expressing the Epithelial Cell Adhesion Molecule (EpCAM) with T cells expressing the costimulatory receptor 4-1BB (CD137), thereby inducing a targeted anti-tumor immune response.[1] This document outlines the known structural and functional characteristics of the components of this complex and proposes methodologies for its complete structural determination.

NK314 is an Fc-inert bispecific antibody developed using the DuoBody platform.[2] Its mechanism is based on conditional 4-1BB agonism, which is dependent on the simultaneous binding to EpCAM on tumor cells.[2] This cross-linking at the tumor site localizes T-cell activation, potentially minimizing systemic toxicities associated with non-targeted 4-1BB agonists.[1]

Components of the Ternary Complex

2.1. NK314 (BNT314/GEN1059)

NK314 is a humanized, Fc-inert IgG1 bispecific antibody. The "Fc-inert" designation indicates that the Fc region has been engineered to reduce binding to Fc receptors, thereby minimizing off-target effects. Its key feature is its dual specificity for EpCAM and 4-1BB.[1][2]

2.2. Epithelial Cell Adhesion Molecule (EpCAM/CD326)

EpCAM is a type I transmembrane glycoprotein that is frequently overexpressed in carcinomas of epithelial origin.[2][3] While initially named for its role in homophilic cell-cell adhesion, recent evidence suggests its primary functions are in cell signaling, proliferation, and differentiation.[1][2] The extracellular domain of EpCAM (EpEX) has been structurally characterized, revealing a cis-dimer as a biologically relevant state.[2]

2.3. 4-1BB (CD137/TNFRSF9)

4-1BB is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and a key costimulatory molecule for T cells.[1][4] It is transiently expressed on activated T cells, as well as other immune cells.[4] Ligation of 4-1BB by its natural ligand (4-1BBL) or agonistic antibodies promotes T-cell proliferation, survival, and cytotoxic activity.[1][5]

Quantitative Data

The following table summarizes the reported binding affinities of NK314 for its targets.

| Interaction | Method | Affinity (KD) | Reference |

| NK314 to human EpCAM | Not Specified | 56 nM | [2] |

| NK314 to human 4-1BB | Not Specified | 0.12 nM | [2] |

Signaling Pathway and Mechanism of Action

The core mechanism of NK314 is to physically link a T cell to a tumor cell, thereby triggering localized T-cell activation. This "conditional agonism" is a key feature of the molecule.

Caption: NK314-mediated cross-linking and signaling pathway.

Proposed Experimental Protocols for Structural Elucidation

The following are detailed, albeit hypothetical, protocols for the structural determination of the NK314-EpCAM-4-1BB complex.

5.1. Protein Expression and Purification

-

NK314 Antibody: Express the full-length bispecific antibody in a mammalian expression system (e.g., CHO or HEK293 cells) to ensure proper folding and post-translational modifications. Purify using a multi-step chromatography process, including Protein A affinity chromatography, ion exchange, and size-exclusion chromatography (SEC).

-

EpCAM Extracellular Domain (EpEX): Clone and express the human EpEX (residues 24-265) with a C-terminal His-tag in a mammalian or insect cell line. Purify via nickel-affinity chromatography followed by SEC.

-

4-1BB Extracellular Domain: Clone and express the human 4-1BB extracellular domain (residues 24-186) with a C-terminal His-tag. Purify using nickel-affinity chromatography and SEC.

5.2. Ternary Complex Formation and Purification

-

Mix the purified NK314, EpEX, and 4-1BB ectodomain in a 1:1.1:1.1 molar ratio.

-

Incubate at 4°C for 2-4 hours to allow for complex formation.

-

Purify the ternary complex from unbound components using SEC. Collect fractions corresponding to the higher molecular weight of the assembled complex.

-

Concentrate the purified complex to 5-10 mg/mL for structural studies.

5.3. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a suitable method for determining the structure of large, flexible complexes.

-

Grid Preparation: Apply 3-4 µL of the purified complex solution to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3). Blot for 3-4 seconds and plunge-freeze in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data Collection: Screen the frozen grids for ice thickness and particle distribution using a Titan Krios or Glacios transmission electron microscope operating at 300 keV and equipped with a direct electron detector. Collect a large dataset of movie micrographs.

-

Image Processing: Perform motion correction, CTF estimation, particle picking, 2D classification, ab initio 3D reconstruction, and 3D refinement using software packages such as RELION, CryoSPARC, or cisTEM.

-

Model Building: Build an atomic model into the final high-resolution cryo-EM density map using software like Coot and refine it with Phenix.

Caption: Proposed experimental workflow for cryo-EM analysis.

5.4. X-ray Crystallography

If the complex is stable and homogenous enough to crystallize, X-ray crystallography could yield a high-resolution structure.

-

Crystallization Screening: Use the purified, concentrated complex to set up sparse matrix crystallization screens at various temperatures (e.g., 4°C and 20°C) using sitting-drop or hanging-drop vapor diffusion.

-

Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and additives.

-

Data Collection: Cryo-protect optimized crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the known structures of antibody Fab/Fc fragments, EpCAM, and 4-1BB as search models. Refine the model against the data.

Logical Framework for Conditional Agonism

The activity of NK314 is contingent on the presence of EpCAM. This logical relationship is central to its design and therapeutic window.

Caption: Logical flow of NK314's conditional 4-1BB agonism.

Conclusion

While the precise atomic details of the NK314-EpCAM-4-1BB complex await experimental determination, the available data on its components and its preclinical performance provide a strong foundation for understanding its mechanism of action. The conditional agonism driven by the physical linkage of tumor and T cells is a powerful therapeutic concept. The experimental workflows proposed herein outline a clear path toward the structural elucidation of this tripartite complex, which will be invaluable for the future design of next-generation bispecific immunotherapies.

References

- 1. Facebook [cancer.gov]

- 2. EpCAMx4-1BB demonstrates conditional agonistic and antitumor activity | BioWorld [bioworld.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. youtube.com [youtube.com]

- 5. BioNTech to Present Clinical and Preclinical Data Across mRNA and Next-Generation Immuno-Oncology Priority Programs at AACR 2025 - BioSpace [biospace.com]

Methodological & Application

Protocol for In Vitro Testing of NK314 Cytotoxicity

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that functions as a topoisomerase IIα (Top2α) inhibitor.[1] Topoisomerase IIα is a crucial enzyme for relieving torsional stress in DNA during replication and transcription.[1] NK314 selectively targets the α isoform of Top2, inducing Top2-DNA complexes and subsequent DNA double-strand breaks.[1] This DNA damage triggers cell cycle arrest, primarily at the G2 phase, and ultimately leads to apoptosis.[2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of NK314 using two common methods: the MTT assay for cell viability and the LDH assay for cytotoxicity.

Principle of the Assays

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[3]

1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[4][5] LDH is a stable cytoplasmic enzyme present in all cells. When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[5]

Signaling Pathway of NK314-Induced Cytotoxicity

The following diagram illustrates the proposed signaling pathway for NK314-induced cytotoxicity.

Caption: NK314 inhibits Top2α, leading to DNA damage, cell cycle arrest, and apoptosis.

Experimental Protocols

3.1. Materials and Reagents

-

Cell Lines: Human cancer cell lines (e.g., HCT116, HeLa, A549)

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

NK314: Stock solution in DMSO (e.g., 10 mM)

-

MTT Reagent: 5 mg/mL MTT in sterile PBS

-

Solubilization Solution (for MTT): DMSO or 0.01 M HCl in 10% SDS solution

-

LDH Cytotoxicity Assay Kit: Commercially available kit

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

3.2. Experimental Workflow

The following diagram outlines the general workflow for assessing NK314 cytotoxicity.

Caption: General workflow for in vitro cytotoxicity testing of NK314.

3.3. Detailed Protocol: MTT Assay

-

Cell Seeding:

-

NK314 Treatment:

-

Prepare serial dilutions of NK314 in culture medium from a stock solution. A suggested concentration range is 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NK314.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest NK314 concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.[3]

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

3.4. Detailed Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and NK314 Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

It is crucial to set up three sets of controls:

-

Untreated Control: Cells in culture medium without NK314 (spontaneous LDH release).

-

Vehicle Control: Cells treated with the same concentration of DMSO as the test samples.

-

Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) 30 minutes before the end of the incubation period.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Stop Reaction and Data Acquisition:

-

Add 50 µL of the stop solution (provided in the kit) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Presentation and Analysis

4.1. Data Presentation

Summarize the quantitative data in tables for clear comparison.

Table 1: MTT Assay - Cell Viability (%)

| NK314 Conc. (µM) | 24h Incubation | 48h Incubation | 72h Incubation |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 2: LDH Assay - Cytotoxicity (%)

| NK314 Conc. (µM) | 24h Incubation | 48h Incubation | 72h Incubation |

| 0 (Vehicle) | 0 | 0 | 0 |

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

4.2. Data Analysis

MTT Assay:

-

Calculate Percent Viability:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

-

LDH Assay:

-

Calculate Percent Cytotoxicity:

-

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] * 100

-

IC50 Determination:

-

Plot the percent viability or cytotoxicity against the log concentration of NK314.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of NK314 that causes a 50% reduction in cell viability or induces 50% cytotoxicity.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in MTT assay | Contamination with bacteria or yeast; Phenol red in medium | Use sterile technique; Use phenol red-free medium for the assay |

| Low signal in MTT assay | Insufficient cell number; Low metabolic activity | Increase cell seeding density; Ensure cells are in the logarithmic growth phase |

| High spontaneous LDH release | Over-confluent cells; Rough handling of cells | Seed cells at a lower density; Handle cells gently during medium changes |

| Compound interference with assays | NK314 may have inherent color or redox properties | Run a control with NK314 in cell-free medium to check for interference |

References

- 1. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. atcbiotech.com [atcbiotech.com]

- 5. google.com [google.com]

- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for BNT314 Dose-Response Studies in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT314 (also known as GEN1059) is an investigational bispecific antibody being co-developed by BioNTech and Genmab. It is designed to enhance the body's own anti-tumor immune response by simultaneously targeting the Epithelial Cell Adhesion Molecule (EpCAM) on tumor cells and the 4-1BB (CD137) co-stimulatory receptor on T cells. This dual-targeting mechanism aims to redirect and activate T cells to recognize and eliminate cancer cells. Preclinical studies have suggested that BNT314 can enhance T-cell activation and proliferation, leading to anti-tumor activity, particularly when combined with PD-1 inhibition.[1][2][3]

These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vitro dose-response studies of BNT314 in various cancer cell lines. The following sections detail the principles of the assays, step-by-step experimental procedures, and representative data presented in a structured format.

Mechanism of Action and Signaling Pathway

BNT314 functions by bridging EpCAM-expressing tumor cells with 4-1BB-expressing T cells. This cross-linking triggers the 4-1BB signaling cascade within the T cell, a potent co-stimulatory pathway that enhances T cell proliferation, survival, and cytotoxic function. The engagement of 4-1BB by BNT314, when bound to a tumor cell, leads to the recruitment of TNF receptor-associated factors (TRAFs), activating downstream pathways such as NF-κB and MAPK. This results in the upregulation of pro-inflammatory cytokines and effector molecules, ultimately leading to tumor cell lysis.

References

Application Notes and Protocols for Testing NK314 Anti-Tumor Activity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that functions as a potent and specific inhibitor of human DNA topoisomerase IIα (Top2α).[1][2][3] Unlike conventional Top2 inhibitors that target both α and β isoforms, NK314's selectivity for Top2α, an enzyme highly expressed in proliferating cancer cells, suggests a potential for a wider therapeutic window and reduced side effects.[1][2][3] The mechanism of action involves the stabilization of the Top2α-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks (DSBs).[1] This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in tumor cells. Furthermore, NK314 has been shown to induce the degradation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway for DSB repair, thereby potentiating its anti-tumor effect.[4][5]